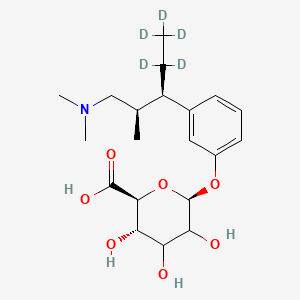
(3-O-Methyl)-D-alpha-mannopyranosyl)-4-(3-OMe)-D-mannose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-O-Methyl)-D-alpha-mannopyranosyl)-4-(3-OMe)-D-mannose is a complex carbohydrate derivative This compound is a methylated form of mannose, a simple sugar that is a constituent of many polysaccharides and glycoproteins
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-O-Methyl)-D-alpha-mannopyranosyl)-4-(3-OMe)-D-mannose typically involves the methylation of D-mannose. The process begins with the protection of hydroxyl groups on the mannose molecule, followed by selective methylation at the desired positions. Common reagents used in this process include methyl iodide and a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure selective methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
(3-O-Methyl)-D-alpha-mannopyranosyl)-4-(3-OMe)-D-mannose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mannose-derived acids, while reduction could produce mannose-derived alcohols.
科学研究应用
(3-O-Methyl)-D-alpha-mannopyranosyl)-4-(3-OMe)-D-mannose has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in glycoprotein synthesis and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of (3-O-Methyl)-D-alpha-mannopyranosyl)-4-(3-OMe)-D-mannose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The methylation of mannose can affect its binding affinity and specificity for these enzymes, thereby modulating its biological activity. The pathways involved may include glycosylation processes and signal transduction pathways related to carbohydrate recognition.
相似化合物的比较
Similar Compounds
3-O-Methyl-D-glucopyranose: Another methylated sugar with similar properties but derived from glucose instead of mannose.
2-O-Methyl-D-mannose: A methylated mannose with the methyl group at a different position.
4-O-Methyl-D-mannose: Similar to (3-O-Methyl)-D-alpha-mannopyranosyl)-4-(3-OMe)-D-mannose but with methylation at the fourth position.
Uniqueness
This compound is unique due to its specific methylation pattern, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C14H26O11 |
|---|---|
分子量 |
370.35 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R,6R)-2-[(2R,3R,4R,5S)-5,6-dihydroxy-2-(hydroxymethyl)-4-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)-4-methoxyoxane-3,5-diol |
InChI |
InChI=1S/C14H26O11/c1-21-11-7(17)5(3-15)24-14(9(11)19)25-10-6(4-16)23-13(20)8(18)12(10)22-2/h5-20H,3-4H2,1-2H3/t5-,6-,7-,8+,9+,10-,11+,12-,13?,14-/m1/s1 |
InChI 键 |
VHPIGROAJWTJIW-UUHITYSKSA-N |
手性 SMILES |
CO[C@H]1[C@@H]([C@H](O[C@@H]([C@H]1O)O[C@@H]2[C@H](OC([C@H]([C@H]2OC)O)O)CO)CO)O |
规范 SMILES |
COC1C(C(OC(C1O)OC2C(OC(C(C2OC)O)O)CO)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl-](/img/structure/B13848412.png)
![2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13848413.png)


![7-Oxabicyclo[4.1.0]heptane, 3-buten-2-one deriv. (ZCI)](/img/structure/B13848432.png)


![tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate](/img/structure/B13848449.png)



![(S)-4-((4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2,5-difluorobenzyl)amino)-3-hydroxybutanoic acid](/img/structure/B13848474.png)


